1-{[1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
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Overview
Description
1-{[1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a sulfonyl group attached to a dimethoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves multiple steps:
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Formation of the Pyrazole Ring:
- The pyrazole ring can be synthesized through the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. This step requires controlled temperature conditions to ensure the formation of the desired product.
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Attachment of the Piperidine Ring:
- The next step involves the nucleophilic substitution reaction where the sulfonyl group of the pyrazole derivative reacts with 3-methylpiperidine. This reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonyl groups to sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-{[1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its potential to form stable complexes with metals can be explored for the development of new materials with specific electronic or catalytic properties.
Biological Studies: The compound can be used to study the interaction of sulfonyl-containing molecules with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism by which 1-{[1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong hydrogen bonds or ionic interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The dimethoxybenzene moiety may also contribute to the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- **1-{[1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-ethylpiperidine
- **1-{[1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine
Comparison: Compared to its analogs, 1-{[1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine may exhibit different pharmacokinetic properties due to the presence of the methyl group on the piperidine ring, which can influence its solubility, stability, and interaction with biological targets. This uniqueness can be leveraged to fine-tune the compound’s activity for specific applications.
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6S2/c1-13-7-6-10-21(12-13)30(25,26)19-14(2)20-22(15(19)3)29(23,24)16-8-9-17(27-4)18(11-16)28-5/h8-9,11,13H,6-7,10,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANDNKSZBISSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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